アナタビン

概要

説明

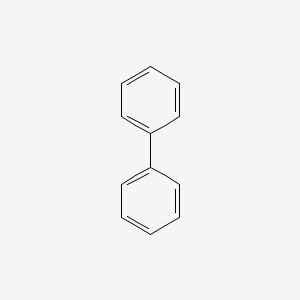

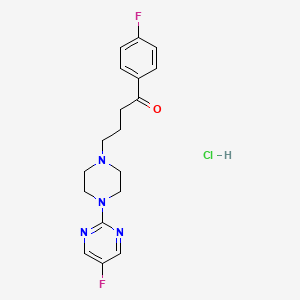

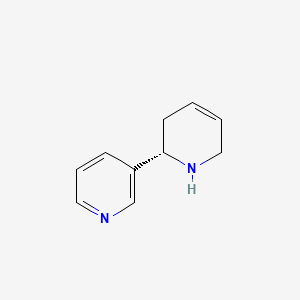

Anatabine is an alkaloid found in plants of the Solanaceae family, including tobacco, green tomatoes, peppers, and eggplant. It exhibits a structural resemblance to nicotine and has been shown to have anti-inflammatory properties. Anatabine has been studied for its potential therapeutic effects in various chronic inflammatory conditions, such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation .

科学的研究の応用

Chemistry: Anatabine is used as a model compound to study alkaloid biosynthesis and metabolism.

Biology: It is investigated for its role in modulating inflammatory pathways and cellular signaling.

Medicine: Anatabine has shown promise in treating chronic inflammatory diseases, including Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and inflammatory bowel disease. .

Industry: Anatabine is used in the development of anti-inflammatory drugs and cosmetic products.

作用機序

Target of Action

Anatabine is a cholinergic agonist that primarily targets the α7 nicotinic receptor . This receptor is a key mediator of the cholinergic anti-inflammatory pathway . Anatabine also activates the nuclear factor erythroid 2-related factor 2 (NRF2) pathway .

Mode of Action

Anatabine binds to cholinergic receptors, including the α7 nicotinic receptor . This binding triggers downstream inhibition of two central signaling pathways involved in the inflammatory response: the Janus kinase (JAK)–signal transducer and activator of transcription 3 (STAT3) pathway, and the glycogen synthase kinase 3β (GSK3B)–inhibitor of nuclear factor-κB kinase (IKK)–nuclear factor-κB (NF-κB) axis . Inhibition of these pathways prevents activation of the transcriptional regulators STAT3 and NF-κB, resulting in suppression of cytokine release triggered by inflammatory stimuli .

Biochemical Pathways

Anatabine’s action on the α7 nicotinic receptor leads to the inhibition of the JAK-STAT3 and GSK3B-IKK-NF-κB pathways . These pathways are central to the inflammatory response, and their inhibition results in the suppression of cytokine release . Additionally, anatabine has been shown to activate the NRF2 pathway , which plays a crucial role in cellular defense against oxidative stress.

Pharmacokinetics

Anatabine exhibits good bioavailability and can cross the blood-brain barrier . This allows it to exert its effects both locally and systemically, given the wide distribution of its target receptors

Result of Action

The molecular and cellular effects of anatabine’s action include the suppression of pro-inflammatory cytokine release and the activation of anti-inflammatory pathways . This results in the amelioration of inflammation, as demonstrated in various mouse models of chronic inflammatory conditions such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of anatabine. For instance, factors such as diet, stress, and drug use can influence the onset and progression of inflammatory diseases . .

生化学分析

Biochemical Properties

Anatabine plays a significant role in biochemical reactions, particularly in its interaction with nicotinic acetylcholine receptors . It acts as a full agonist of α7 and α4β2 nicotinic acetylcholine receptors . Additionally, anatabine inhibits the activity of transcription factors involved in inflammatory responses, such as nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) . These interactions contribute to its anti-inflammatory effects.

Cellular Effects

Anatabine has been shown to influence various cellular processes. It inhibits lipopolysaccharide (LPS)-induced pro-inflammatory gene expression and phosphorylation of NF-κB and STAT3 in human neuroblastoma SH-SY5Y, HEK293, human microglia, and human blood mononuclear cells . In mouse models, anatabine reduces the production of pro-inflammatory cytokines and increases the abundance of interleukin-10 (IL-10), suggesting its potential as a therapeutic agent for inflammatory diseases .

Molecular Mechanism

At the molecular level, anatabine exerts its effects by inhibiting the activity of NF-κB and STAT3 . This inhibition reduces the transcription of pro-inflammatory genes, thereby mitigating inflammation . Additionally, anatabine activates the nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular antioxidant responses . The activation of NRF2 leads to the upregulation of antioxidant genes, further contributing to the anti-inflammatory effects of anatabine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anatabine have been observed over various time frames. Studies have shown that anatabine remains stable and effective in reducing inflammation over extended periods .

Dosage Effects in Animal Models

The effects of anatabine vary with different dosages in animal models. Oral administration of anatabine at doses of 12.5 – 20 mg/kg body weight in mice has shown significant anti-inflammatory effects . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Anatabine is involved in metabolic pathways related to the biosynthesis of pyridine alkaloids . It interacts with enzymes such as putrescine methyltransferase (PMT) and methylputrescine oxidase (MPO), which are crucial for the biosynthesis of nicotine and related alkaloids . The suppression of MPO leads to increased accumulation of anatabine in tobacco roots, indicating its role in metabolic flux .

Transport and Distribution

Anatabine is transported and distributed within cells and tissues through specific transporters and binding proteins . In tobacco plants, anatabine is synthesized in the roots and transported to the leaves, where it accumulates . This transport mechanism is essential for its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of anatabine involves its accumulation in vacuoles within plant cells . This localization is facilitated by berberine bridge enzyme-like proteins, which are required for the late steps of nicotine biosynthesis . The vacuolar localization of anatabine is crucial for its activity and function within the cell .

準備方法

Synthetic Routes and Reaction Conditions: Anatabine can be synthesized through various chemical routes. One common method involves the cyclization of 3-(2-pyridyl)propylamine. The reaction typically requires a base, such as sodium hydroxide, and is carried out under reflux conditions. The product is then purified using techniques like recrystallization or chromatography .

Industrial Production Methods: Industrial production of anatabine often involves extraction from natural sources, such as tobacco leaves. The extraction process includes solvent extraction followed by purification steps like distillation and crystallization. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is used to ensure the purity and quality of the final product .

化学反応の分析

Types of Reactions: Anatabine undergoes various chemical reactions, including:

Oxidation: Anatabine can be oxidized to form anatabine N-oxide using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of anatabine can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydroanatabine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in anhydrous ether.

Substitution: Various nucleophiles; reactions are usually conducted in polar solvents under reflux conditions.

Major Products:

Oxidation: Anatabine N-oxide.

Reduction: Dihydroanatabine.

Substitution: Functionalized anatabine derivatives.

類似化合物との比較

Anatabine is structurally similar to other alkaloids, such as nicotine, nornicotine, and anabasine. it has unique properties that distinguish it from these compounds:

特性

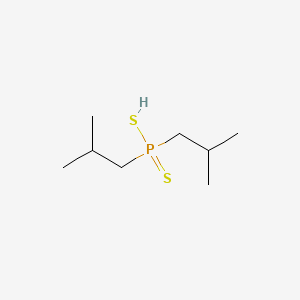

IUPAC Name |

3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPPBXUYQGUQHE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCN[C@@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016110 | |

| Record name | (-)-Anatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Anatabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

145.5 °C | |

| Record name | Anatabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL | |

| Record name | Anatabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

581-49-7 | |

| Record name | (-)-Anatabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Anatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANATABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PP654XB7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anatabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。